molecular formula CH3CH2CH2NO2<br>C3H7NO2 B105015 1-Nitropropane CAS No. 108-03-2

1-Nitropropane

Cat. No.: B105015
CAS No.: 108-03-2
M. Wt: 89.09 g/mol
InChI Key: JSZOAYXJRCEYSX-UHFFFAOYSA-N
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Description

1-Nitropropane is an organic compound classified as a nitroalkane. It is a colorless liquid with a disagreeable odor and is known for its use as a solvent in various industrial applications. The chemical formula for this compound is C3H7NO2, and it has a molar mass of 89.094 g/mol .

Mechanism of Action

Target of Action

1-Nitropropane (1-NP) is a nitroalkane, which is a class of compounds that are primarily targeted by enzymes known as nitronate monooxygenases (NMOs) . These enzymes are key in the catabolism of nitroalkanes and are involved in defense mechanisms in various organisms .

Mode of Action

The interaction of 1-NP with its primary targets, the NMOs, results in the oxidation of nitroalkanes . This process is crucial for the breakdown of these compounds, thereby reducing their toxicity and potential carcinogenic activity .

Biochemical Pathways

The primary biochemical pathway affected by 1-NP is the catabolism of nitroalkanes, facilitated by NMOs . The downstream effects of this pathway include the reduction of the toxicity of nitroalkanes and their safe removal from the organism .

Pharmacokinetics

It’s known that 1-np is a colorless liquid with a disagreeable odor, soluble in chloroform, and has a low solubility in water (14 mg/L) . These properties may influence its absorption and distribution within the body.

Result of Action

The molecular and cellular effects of 1-NP’s action primarily involve the reduction of its toxicity and potential carcinogenic activity . By interacting with NMOs, 1-NP is broken down into less harmful compounds, thereby reducing its potential to cause damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-NP. For instance, 1-NP decomposes under the influence of heat into toxic gases and reacts violently with oxidizing agents and strong bases . Therefore, the environment in which 1-NP is present can significantly impact its stability and reactivity .

Biochemical Analysis

Biochemical Properties

1-Nitropropane interacts with various enzymes and proteins in biochemical reactions. It is metabolized by nitronate monooxygenases (NMOs), key enzymes in nitroalkane catabolism . Two types of NMOs, class I and class II, have been identified, differing in structure, catalytic efficiency, and preferred substrates .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is a hazardous environmental pollutant due to its toxicity and carcinogenic activity . It can cause damage to the kidneys and liver .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and changes in gene expression. It is metabolized by nitronate monooxygenases (NMOs), which are involved in the catabolism of nitroalkanes .

Temporal Effects in Laboratory Settings

Over time, this compound decomposes under the influence of heat into toxic gases

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has been reported that rabbits survived a 1-hour exposure to 10,000 ppm

Metabolic Pathways

This compound is involved in nitroalkane catabolism, a metabolic pathway where it interacts with nitronate monooxygenases (NMOs) .

Preparation Methods

1-Nitropropane is produced industrially by the reaction of propane with nitric acid. This reaction forms four nitroalkanes: nitromethane, nitroethane, this compound, and 2-nitropropane. The process involves vapor-phase nitration of propane, which is carried out at high temperatures and pressures . Another method involves the vapor-phase nitration of butanol .

Chemical Reactions Analysis

1-Nitropropane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nitroalkenes and nitroalkanes.

    Reduction: Reduction of this compound can yield amines and hydroxylamines.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Decomposition: Under the influence of heat, this compound decomposes into toxic gases.

Common reagents and conditions used in these reactions include nitric acid for nitration, hydrogen for reduction, and various bases for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Nitropropane has several scientific research applications:

Comparison with Similar Compounds

1-Nitropropane is similar to other nitroalkanes such as nitromethane, nitroethane, and 2-nitropropane. These compounds share similar chemical properties and reactivity due to the presence of the nitro group. this compound is unique in its specific applications and the conditions required for its synthesis. The similar compounds include:

This compound stands out due to its specific industrial uses and the particular conditions under which it is produced and utilized.

Properties

IUPAC Name

1-nitropropane
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InChI

InChI=1S/C3H7NO2/c1-2-3-4(5)6/h2-3H2,1H3
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InChI Key

JSZOAYXJRCEYSX-UHFFFAOYSA-N
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Canonical SMILES

CCC[N+](=O)[O-]
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Molecular Formula

C3H7NO2, CH3CH2CH2NO2
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DSSTOX Substance ID

DTXSID1020980
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Molecular Weight

89.09 g/mol
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Physical Description

1-nitropropane appears as a colorless oily flammable liquid. Density about the same as water. Vapors much heavier than air. Vapors may irritate skin, eyes and mucous membranes. Toxic oxides of nitrogen are released during combustion. Used as a propellant and as a solvent., Liquid, Colorless liquid with a somewhat disagreeable odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless oily liquid with a somewhat disagreeable odor., Colorless liquid with a somewhat disagreeable odor.
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Boiling Point

270 °F at 760 mmHg (NTP, 1992), 131.2 °C, 132 °C, 269 °F
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Flash Point

93 °F (NTP, 1992), 36 °C, 36 °C, 96 °F (closed cup), 93 °F (34 °C) - open cup, 120 °F open cup (commercial grade), 96 °F
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Solubility

Slightly soluble (NTP, 1992), In water, 1.50X10+4 mg/L at 25 °C, Slightly soluble in water (1.4 mL/100 mL), Slightly soluble in water, Miscible with ethanol, ethyl ether; soluble in chloroform, Solubility in water, g/100ml: 1.4, 1%
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Density

0.9934 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.9961 g/cu cm at 25 °C, Relative density (water = 1): 0.99, 1, 1.00
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Vapor Density

3.06 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.06 (Air = 1), Relative vapor density (air = 1): 3.1, 3.06
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Vapor Pressure

8 mmHg (NIOSH, 2023), 10.1 [mmHg], 1.01X10+1 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 1.0, 8 mmHg
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Color/Form

Liquid, Colorless liquid

CAS No.

108-03-2
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Melting Point

-162 °F (NTP, 1992), -104.3 °C, -108 °C, -162 °F
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1-nitropropane?

A1: The molecular formula of this compound is C3H7NO2, and its molecular weight is 89.09 g/mol.

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Researchers have used a variety of spectroscopic techniques to characterize this compound, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the structure and conformation of this compound by analyzing the magnetic properties of its atomic nuclei. []
  • Infrared (IR) Spectroscopy: Identifies functional groups present in this compound based on their characteristic vibrational frequencies. []
  • Gas Chromatography-Mass Spectrometry (GC-MS): Separates and identifies this compound and its metabolites based on their mass-to-charge ratios, providing insights into its metabolism and degradation pathways. []
  • Photoelectron Spectroscopy: Investigates the electronic structure and bonding of this compound by analyzing the kinetic energies of electrons emitted upon interaction with photons. []

Q3: How does the structure of this compound influence its reactivity?

A3: The nitro group (NO2) in this compound withdraws electrons, making the adjacent carbon atom (α-carbon) electron deficient and susceptible to nucleophilic attack. This makes this compound a versatile building block in organic synthesis. [, ]

Q4: Can you provide examples of reactions where this compound acts as a reactant?

A4: this compound participates in various reactions, including:

  • Nucleophilic Substitution: Halogenated 1-nitropropanes undergo nucleophilic substitution reactions, where the halogen atom is replaced by another nucleophile, like iodide. The reaction rate and mechanism depend on the nature of the halogen and the nucleophile used. [, ]
  • Henry Reaction (Nitroaldol Reaction): this compound reacts with aldehydes in the presence of a base to form β-nitro alcohols. This reaction is valuable for creating carbon-carbon bonds and synthesizing complex molecules. []
  • Oxidation Reactions: Under specific conditions, this compound can be oxidized to form propionic acid and related metabolites. []

Q5: What are the potential applications of this compound in material science?

A5: this compound can be used as:

  • A solvent: Its polar nature makes it suitable for dissolving a range of organic compounds. [, ]
  • A reagent in polymer synthesis: It acts as a solvent and a chain transfer agent in polymerization reactions. [, ]

Q6: How is computational chemistry being used to study this compound?

A6: Computational chemistry plays a vital role in understanding the properties and behavior of this compound. Techniques like:

  • Density functional theory (DFT) calculations: These calculations are used to predict molecular geometries, electronic structures, and vibrational frequencies of this compound, aiding in the interpretation of experimental spectroscopic data. [, ]
  • Molecular Dynamics Simulations: These simulations can provide insights into the behavior of this compound in different environments, such as gas phase, solution, or at interfaces. []

Q7: What are the known toxicological effects of this compound?

A7: While generally considered less toxic than its isomer 2-nitropropane, studies have shown that this compound can induce:

  • Skin tumors: A high incidence of skin tumors, primarily keratoacanthomas, was observed in rats treated with 1-azoxypropane, a metabolite of this compound. []
  • Hepatotoxicity: Although less potent than 2-nitropropane, this compound may still cause liver damage, especially at higher doses. [, ]

Q8: What are the environmental concerns associated with this compound?

A8: this compound's release into the environment, primarily through industrial emissions and improper disposal, raises concerns:

  • Air Pollution: It contributes to the formation of ground-level ozone and smog, impacting air quality and human health. []
  • Water Contamination: this compound can contaminate water sources through spills and runoff, posing risks to aquatic life and potentially entering the food chain. []

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